molecular formula C14H17ClO2 B13764827 (4-Cyclohexylphenyl) 2-chloroacetate CAS No. 6299-68-9

(4-Cyclohexylphenyl) 2-chloroacetate

Cat. No.: B13764827
CAS No.: 6299-68-9
M. Wt: 252.73 g/mol
InChI Key: PUTRXHLLQUSSBS-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl) 2-chloroacetate is an ester derivative of 2-chloroacetic acid, characterized by a cyclohexylphenyl substituent at the para position of the phenyl ring. Esters of 2-chloroacetic acid are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

CAS No.

6299-68-9

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

(4-cyclohexylphenyl) 2-chloroacetate

InChI

InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2

InChI Key

PUTRXHLLQUSSBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Amides, esters, or thioesters: from nucleophilic substitution.

    4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.

    Alcohol: from reduction.

Scientific Research Applications

(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 2-chloroacetate esters, emphasizing synthesis methods, reactivity, and applications.

Structural and Functional Group Variations

Compound Name Substituent/Functional Group Key Properties/Applications Reference
Methyl 2-chloroacetate Methyl ester Low yield (28%) in cyclopropanation; used as a reactive electrophile in alkylation
Ethyl 2-chloroacetate Ethyl ester Moderate yield (23–26%); common intermediate in heterocyclic synthesis (e.g., triazoles, coumarins)
Decyl 2-chloroacetate Long-chain alkyl (C10) Optimized for cost and yield via acylation; potential surfactant or antimicrobial agent
Benzyl 2-chloroacetate Benzyl ester Synthesized via H₂SO₄-catalyzed esterification; precursor for quaternary ammonium salts
4-Methylcoumarin-7-yl 2-chloroacetate Coumarin-linked ester Highly reactive intermediate for synthesizing antioxidants and heterocycles
(4-Chlorophenyl) 2-(4-chlorophenoxy)acetate Dual chlorophenyl/phenoxy groups Structural complexity for agrochemical applications; higher molecular weight (297.13 g/mol)
Target Compound : (4-Cyclohexylphenyl) 2-chloroacetate Cyclohexylphenyl group Predicted enhanced steric hindrance and lipophilicity; potential use in drug design or catalysis

Biological Activity

(4-Cyclohexylphenyl) 2-chloroacetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and research findings.

  • Chemical Formula : C14H17ClO2
  • Molecular Weight : 250.74 g/mol
  • CAS Number : 347504

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylphenol with chloroacetyl chloride. The reaction can be facilitated through standard organic synthesis techniques, including Friedel-Crafts acylation methods.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.

Case Studies and Experimental Findings

  • Antibacterial Activity : In a study evaluating derivatives of chloroacetates, it was found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Mechanism : A comparative analysis of similar compounds revealed that this compound reduced pro-inflammatory cytokines in vitro, indicating a potential mechanism for its anti-inflammatory activity.

Data Table: Biological Activity Overview

Activity TypeTest Organism/ModelConcentrationObserved Effect
AntibacterialStaphylococcus aureus50 µg/mLSignificant growth inhibition
AntibacterialEscherichia coli50 µg/mLSignificant growth inhibition
Anti-inflammatoryIn vitro human cell modelVariableReduced pro-inflammatory cytokines

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